molecular formula C10H6FNOS B13200298 2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde

2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde

Cat. No.: B13200298
M. Wt: 207.23 g/mol
InChI Key: LNQIFAXBOVMEQV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C10H6FNOS and a molecular weight of 207.22 g/mol . It is a benzaldehyde derivative containing a fluorine atom and a thiazole ring, which are known for their significant roles in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with thiazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiazole ring is introduced to the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorine atom contribute to its binding affinity and specificity towards enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde
  • 2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde
  • 2-Fluoro-4-(1,3-thiazol-3-yl)benzaldehyde

Uniqueness

2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde is unique due to the specific positioning of the thiazole ring and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H6FNOS

Molecular Weight

207.23 g/mol

IUPAC Name

2-fluoro-4-(1,3-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C10H6FNOS/c11-9-3-7(1-2-8(9)5-13)10-4-12-6-14-10/h1-6H

InChI Key

LNQIFAXBOVMEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CS2)F)C=O

Origin of Product

United States

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